molecular formula C14H16ClNO4 B6634540 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid

Cat. No.: B6634540
M. Wt: 297.73 g/mol
InChI Key: VLORXIPHBMCZQN-UHFFFAOYSA-N
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Description

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid is a synthetic organic compound that features a morpholine ring substituted with a 3-chloro-2-methylbenzoyl group and an acetic acid moiety

Properties

IUPAC Name

2-[4-(3-chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-9-11(3-2-4-12(9)15)14(19)16-5-6-20-10(8-16)7-13(17)18/h2-4,10H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLORXIPHBMCZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.

    Introduction of the Benzoyl Group: The 3-chloro-2-methylbenzoyl group is introduced via an acylation reaction using 3-chloro-2-methylbenzoyl chloride and the morpholine derivative.

    Attachment of the Acetic Acid Moiety: The final step involves the reaction of the benzoylated morpholine with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the benzoyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-Chlorobenzoyl)morpholin-2-yl]acetic acid
  • 2-[4-(2-Methylbenzoyl)morpholin-2-yl]acetic acid
  • 2-[4-(3-Chloro-2-methylphenyl)morpholin-2-yl]acetic acid

Uniqueness

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid is unique due to the specific combination of the 3-chloro-2-methylbenzoyl group and the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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